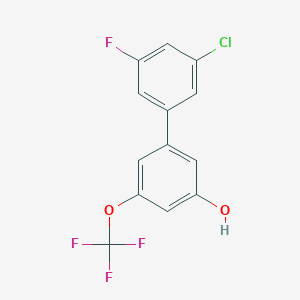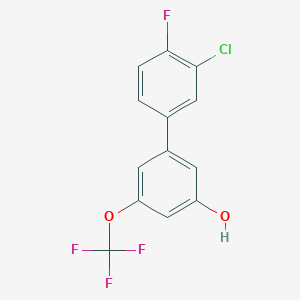
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethoxyphenol, 95%
Übersicht
Beschreibung
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% (5-CFMHP) is a synthetic phenol compound that has been widely studied for its potential applications in the field of scientific research. This compound has been used in various laboratory experiments, due to its ability to act as a reagent in organic synthesis, as well as its potential for use as an intermediate for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as an intermediate for the synthesis of other compounds, and as a reactant in the preparation of pharmaceuticals. Additionally, it has been used in the synthesis of heterocyclic compounds, such as quinolines, coumarins, and thiazoles.
Wirkmechanismus
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has been shown to inhibit the activity of the enzyme by binding to its active site and blocking the formation of prostaglandins. In addition, it has been found to act as an antioxidant, scavenging reactive oxygen species and preventing cellular damage caused by oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% have been widely studied. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective, cardioprotective, and hepatoprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a 95% pure form. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that 5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% is a relatively new compound, and its safety profile is still being studied.
Zukünftige Richtungen
There are several possible future directions for 5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% research. One possible direction is the study of its potential therapeutic applications, such as its use as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Additionally, further research could be conducted on its mechanism of action and its potential for use in drug delivery systems. Furthermore, its potential for use in the synthesis of other compounds could be explored. Finally, its safety profile could be further studied to determine its potential for use in clinical trials.
Synthesemethoden
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through two different methods. The first method is a reaction of the corresponding 2-chloro-5-hydroxyphenyl bromide with 3-trifluoromethoxy-phenol in the presence of potassium carbonate. The second method involves the reaction of 2-chloro-5-hydroxybenzaldehyde with 3-trifluoromethoxy-phenol in the presence of an acid catalyst. Both of these methods result in a 95% yield of 5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethoxyphenol, 95%.
Eigenschaften
IUPAC Name |
4-chloro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O3/c14-12-2-1-8(18)6-11(12)7-3-9(19)5-10(4-7)20-13(15,16)17/h1-6,18-19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZOSIORWZCERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686643 | |
| Record name | 6'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261949-49-8 | |
| Record name | [1,1′-Biphenyl]-3,3′-diol, 6′-chloro-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261949-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















